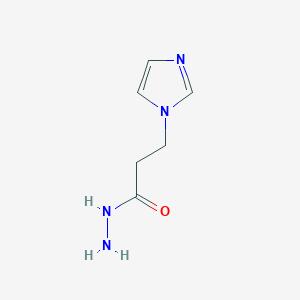

3-(1H-imidazol-1-yl)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-imidazol-1-yl)propanehydrazide: is a compound that features an imidazole ring attached to a propanehydrazide moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)propanehydrazide typically involves the reaction of imidazole with a suitable hydrazide precursor. One common method is the condensation reaction between imidazole and 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(1H-imidazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives.

Applications De Recherche Scientifique

Chemistry: In organic synthesis, 3-(1H-imidazol-1-yl)propanehydrazide serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has potential applications in biochemistry and molecular biology. It can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mécanisme D'action

The mechanism of action of 3-(1H-imidazol-1-yl)propanehydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting the function of metalloenzymes. The hydrazide group can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Imidazole: A simpler compound with a similar ring structure but lacking the propanehydrazide moiety.

1,3-Diazole: Another heterocyclic compound with two nitrogen atoms in the ring.

Propanehydrazide: A compound with a similar hydrazide group but without the imidazole ring.

Uniqueness: 3-(1H-imidazol-1-yl)propanehydrazide is unique due to the combination of the imidazole ring and the propanehydrazide moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in various fields of research and industry.

Activité Biologique

3-(1H-imidazol-1-yl)propanehydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an imidazole ring, which is known for conferring various biological activities to compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those related to this compound. For instance, a series of hydrazones were synthesized and tested against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against the HT-29 cell line, with some compounds showing higher efficacy than standard chemotherapeutics .

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | A375 | 12.5 | Significant cytotoxicity |

| Compound B | HT-29 | 7.8 | Most active against HT-29 |

| Compound C | MCF7 | 15.0 | Moderate activity |

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been investigated. Studies have shown that compounds containing the imidazole moiety exhibit notable activity against various bacterial strains. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing effective inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 32 |

| Compound E | Escherichia coli | 64 |

| Compound F | Pseudomonas aeruginosa | 16 |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that certain derivatives possess antioxidant activities on par with well-known antioxidants like ascorbic acid. This property is crucial as it may contribute to the compound's overall therapeutic potential .

Case Studies

A study conducted on a series of hydrazone derivatives demonstrated their ability to significantly reduce cell viability in cancer cell lines while maintaining lower toxicity in normal cells. Notably, one derivative exhibited an EC50 value of 5.5 nM against Hepatitis C virus (HCV), suggesting antiviral properties alongside anticancer effects .

Propriétés

IUPAC Name |

3-imidazol-1-ylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-9-6(11)1-3-10-4-2-8-5-10/h2,4-5H,1,3,7H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSZBNWUHUATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.